molecular formula C16H30NO9- B14785910 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester

3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B14785910
M. Wt: 380.41 g/mol
InChI Key: BIEZFNFAJFPHST-UHFFFAOYSA-M
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Description

Boc-aminoxy-PEG4-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is designed to connect two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoxy-PEG4-acid involves the protection of the aminooxy group with a Boc group and the attachment of a PEG4 spacer. The terminal carboxylic acid is reactive with primary amine groups in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond .

Industrial Production Methods: Industrial production of Boc-aminoxy-PEG4-acid typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Boc-aminoxy-PEG4-acid functions as a linker in PROTACs, which are designed to degrade target proteins selectively. The mechanism involves:

Comparison with Similar Compounds

Uniqueness: Boc-aminoxy-PEG4-acid is unique due to its Boc-protected aminooxy group, which provides stability and allows for selective deprotection under mild conditions. This makes it highly suitable for use in PROTAC synthesis and other applications requiring precise control over functional group reactivity .

Properties

Molecular Formula

C16H30NO9-

Molecular Weight

380.41 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1

InChI Key

BIEZFNFAJFPHST-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-]

Origin of Product

United States

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